molecular formula C18H12O4 B14742592 3-Benzoyl-6-phenyl-pyran-2,4-dione CAS No. 602-98-2

3-Benzoyl-6-phenyl-pyran-2,4-dione

Cat. No.: B14742592
CAS No.: 602-98-2
M. Wt: 292.3 g/mol
InChI Key: PWKVTTYAAUTDHI-UHFFFAOYSA-N
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Description

3-Benzoyl-6-phenyl-pyran-2,4-dione is an organic compound with the molecular formula C18H12O4 It is a derivative of pyran and is characterized by the presence of benzoyl and phenyl groups attached to the pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-6-phenyl-pyran-2,4-dione typically involves the reaction of pyran derivatives with benzoyl chloride and phenyl groups under controlled conditions. One common method involves the acylation of pyran-2,4,6-trione with benzoyl chloride to yield the desired product . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar acylation reactions. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-6-phenyl-pyran-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or hydrocarbons.

    Substitution: The benzoyl and phenyl groups can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

3-Benzoyl-6-phenyl-pyran-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzoyl-6-phenyl-pyran-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzoyl-4-hydroxy-6-phenyl-pyran-2,4-dione
  • 3-Benzoyl-6-phenyl-2H-pyran-2,4(3H)-dione

Uniqueness

3-Benzoyl-6-phenyl-pyran-2,4-dione is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

602-98-2

Molecular Formula

C18H12O4

Molecular Weight

292.3 g/mol

IUPAC Name

3-benzoyl-6-phenylpyran-2,4-dione

InChI

InChI=1S/C18H12O4/c19-14-11-15(12-7-3-1-4-8-12)22-18(21)16(14)17(20)13-9-5-2-6-10-13/h1-11,16H

InChI Key

PWKVTTYAAUTDHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C(C(=O)O2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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